(4-Bromo-5-ethylthiophen-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-BROMO-5-ETHYL-2-THIENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a thienyl group, a methoxyphenyl group, and a piperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-5-ETHYL-2-THIENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-5-ETHYL-2-THIENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(4-BROMO-5-ETHYL-2-THIENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (4-BROMO-5-ETHYL-2-THIENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-thienyl)methanol
- (4-Bromo-5-ethyl-2-thienyl)(4-methyl-1-piperazinyl)methanone
- (4-Bromo-5-ethyl-2-thienyl)(1-piperidinyl)methanone
Uniqueness
(4-BROMO-5-ETHYL-2-THIENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H21BrN2O2S |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
(4-bromo-5-ethylthiophen-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H21BrN2O2S/c1-3-16-13(19)12-17(24-16)18(22)21-10-8-20(9-11-21)14-6-4-5-7-15(14)23-2/h4-7,12H,3,8-11H2,1-2H3 |
InChI Key |
GYLRXKQDJARKFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.